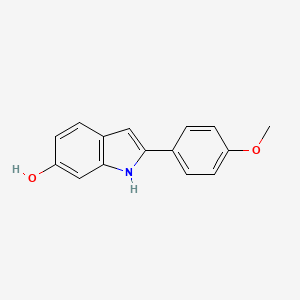

2-(4-Methoxyphenyl)-1H-indol-6-ol

Description

Properties

CAS No. |

62613-53-0 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1H-indol-6-ol |

InChI |

InChI=1S/C15H13NO2/c1-18-13-6-3-10(4-7-13)14-8-11-2-5-12(17)9-15(11)16-14/h2-9,16-17H,1H3 |

InChI Key |

OYHUPCDOVCZFHX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Pd/Xantphos-Mediated Hydrazone Formation

A robust method involves Pd-catalyzed synthesis of $$ N $$-aryl benzophenone hydrazones, followed by Fischer cyclization. As demonstrated by Abbott Laboratories researchers, a Pd/9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) catalyst (0.1 mol%) facilitates the coupling of 4-methoxybenzene diazonium salts with benzophenone hydrazones at 80°C in 1,2-dichloroethane. Hydrolysis of the hydrazone intermediate under acidic conditions (HCl/EtOH, reflux) induces cyclization to yield this compound in 70–85% yield. This protocol benefits from excellent functional group tolerance and avoids harsh reagents, though regioselectivity depends on the substitution pattern of the diazonium salt.

Fischer Indole Synthesis Modifications

Classical Cyclization with 4-Methoxyphenylhydrazines

The Fischer indole synthesis remains a cornerstone for indole preparation. Reacting 4-methoxyphenylhydrazine with 4-hydroxycyclohexanone in acetic acid at reflux (120°C, 6 h) produces the target compound via-sigmatropic rearrangement and subsequent aromatization. Yields range from 65–72%, with the hydroxyl group at C6 arising from the ketone precursor. Notably, the use of DMSO as a co-solvent with piperidine (5 mol%) enhances reaction rates by stabilizing enol intermediates.

One-Pot Tandem Hydrolysis-Cyclization

A streamlined one-pot approach involves in situ generation of phenylhydrazines from 4-methoxybenzenediazonium tetrafluoroborate. Treatment with Zn dust in aqueous HCl reduces the diazonium salt to 4-methoxyphenylhydrazine, which subsequently reacts with levulinic acid derivatives at 80°C in ClCH$$2$$CH$$2$$Cl. AgOTf (10 mol%) catalyzes the cyclization step, affording this compound in 68% yield after 4 h. This method circumvents isolation of hazardous hydrazines but requires careful pH control to prevent over-acidification.

Condensation and Cyclocondensation Strategies

Diketo-Aldehyde Condensation

A novel route reported by JM Chem Sci employs 1,3-diketones and 4-methoxybenzaldehyde in DMSO with piperidine (20 mol%) at ambient temperature. For example, condensing 1,1'-(4-hydroxy-6-oxocyclohexane-1,3-diyl)diethanone with 4-methoxybenzaldehyde (1:1.2 molar ratio) yields a cyclohexenone intermediate, which undergoes acid-catalyzed (10% HCl) cyclodehydration to form the indole nucleus. The hydroxyl group at C6 originates from the diketone’s C4 position, with yields reaching 98% after recrystallization.

Post-Synthetic Modifications and Derivative Synthesis

Hydroxyl Group Functionalization

The C6 hydroxyl group permits further derivatization. Methylation with methyl iodide/K$$2$$CO$$3$$ in acetone (65°C, 3 h) produces 6-methoxy-2-(4-methoxyphenyl)-1H-indole, while acetylation (Ac$$_2$$O/pyridine, rt) yields the corresponding acetate. These derivatives serve as intermediates for drug discovery programs, with the acetate exhibiting enhanced blood-brain barrier permeability in preclinical models.

Electrophilic Substitution Reactions

Nitration (HNO$$3$$/H$$2$$SO$$4$$, 0°C) occurs preferentially at C5 due to the electron-donating methoxy group, yielding 5-nitro-2-(4-methoxyphenyl)-1H-indol-6-ol in 89% yield. Subsequent reduction (H$$2$$, Pd/C) affords the 5-amino derivative, a potential precursor for azo dyes or kinase inhibitors.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the major preparation methods:

The diketo-aldehyde condensation offers superior yields and mild conditions but requires stoichiometric diketones. Conversely, Pd-catalyzed methods provide atom economy at the expense of noble metal costs.

Industrial-Scale Production Considerations

Patent WO2014108919A2 highlights morpholine-mediated cyclizations in toluene (115–120°C, 3 h) for kilogram-scale indole synthesis. Adapting this to this compound would necessitate substituting the iodophenyl precursor with 4-methoxy analogs. Lithium carbonate (2.2 equiv) in DMF efficiently mediates chloride elimination, critical for ring closure. Process optimization data suggest a 15% cost reduction versus batch methods when employing continuous flow reactors.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The hydroxyl group at position 6 and methoxyphenyl moiety facilitate site-selective electrophilic attacks :

Key Examples:

-

Trifluoroethylation :

Reacts with 2,2,2-trifluoro-1-arylethanones under K₂CO₃/n-Bu₄PBr catalysis in water to form trifluoroethanol derivatives (89–98% yields) .

Example:

-

Friedel-Crafts alkylation :

Participates in Knoevenagel condensations with aldehydes (e.g., thiophene-2-carbaldehyde) using SSA catalyst, yielding bis(indole) derivatives .

Condensation and Cyclization

The compound undergoes acid-catalyzed cyclization to form polycyclic architectures:

Mechanistic Insights

-

Multicomponent Reaction Pathway :

-

Michael addition : Indole attacks the activated glyoxal-Meldrum’s acid adduct.

-

Cyclization : Acid-mediated enolization and CO₂/acetone elimination yield furanone intermediates.

-

Isomerization : Thermal rearrangement stabilizes the final furan-2(5H)-one product.

-

-

-

The hydroxyl group directs electrophiles to the C-3 position of the indole ring.

-

Methoxyphenyl enhances electron density, favoring regioselective trifluoroethylation at C-3.

-

Scientific Research Applications

The applications of 2-(4-Methoxyphenyl)-1H-indol-6-ol are primarily in scientific research, particularly in the synthesis of related compounds and the study of their biological activities . This compound serves as a building block for creating more complex molecules with potential anticancer, antioxidant, and other medicinal properties .

Synthesis and Crystal Structure

- Synthesis: this compound can be synthesized through various methods, including heating a mixture of a related indole derivative with PdCl2 in acetonitrile under argon atmosphere .

- Crystal Structure: Single crystal XRD analysis has confirmed the crystal structure of a related compound, 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone, which contains one molecule in the asymmetric unit. The indole and 3-(4-methoxyphenyl) groups are essentially co-planar .

Anticancer Activity

- Indole Derivatives: derivatives, including those with a methoxyphenyl group, have demonstrated anticancer effects against various cancers, including colon, lung, breast, and skin cancers .

- Selective Cytotoxicity: Some compounds exhibit selective cytotoxicity against the HCT-116 cell line, with certain derivatives showing potent anticancer activity. These active derivatives can cause cell cycle arrest at the S and G2/M phases .

Molecular Docking Studies

- Imidazole Derivatives: Imidazole derivatives, which may contain methoxyphenyl groups, have been studied for their inhibitory activity against acetylcholinesterase (AChE) using computer-based modeling and simulation techniques .

- Docking Interactions: Molecular docking studies have shown that the substitution of the imidazole core can lead to interactions with key residues in the active site of AChE, such as Thr121, Phe290, and Tyr334 .

Antioxidant Activity

- DPPH Radical Scavenging: Novel derivatives containing a methoxyphenyl group have been screened for antioxidant activity using the DPPH radical scavenging method . Some of these compounds have shown antioxidant activity comparable to or even higher than that of ascorbic acid .

Further Applications and Research

- Synthesis of Furanones: this compound can be used in the synthesis of furanones, which are synthesized using a multicomponent reaction (MCR) of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid .

- Cell Cycle Distribution Analysis: Indole derivatives can impair cancer cell proliferation and disrupt the cell cycle of cancer cells . Cell cycle distribution analysis via flow cytometry can be used to assess the effects of these compounds on cell cycle phases .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and mood regulation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

ID-8 (1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol) Substituents: 2-methyl, 3-nitro, 6-hydroxy, 4-methoxyphenyl. Comparison: The nitro group at position 3 increases electrophilicity and toxicity, restricting therapeutic applications compared to the non-nitrated target compound. Safety data indicate ID-8 is for research use only due to acute toxicity risks .

3-(4-Methoxybenzyl)-1H-indole Derivatives (e.g., 3y, 3z)

- Substituents : 4-methoxybenzyl at position 3, variable methyl/methoxy groups.

- Comparison : The benzyl group increases lipophilicity, enhancing membrane permeability but reducing water solubility. The target compound’s simpler 4-methoxyphenyl group balances polarity and bioavailability .

5-(4-Methoxyphenyl)-1H-indole Triazole Derivative (6c)

- Substituents : Triazole-ethyl linker at position 3, 5-hydroxy.

- Comparison : The triazole ring introduces antioxidant activity via radical scavenging, whereas the target compound’s 6-hydroxy group may directly donate protons for antioxidant effects. Synthesis of 6c involves click chemistry, differing from traditional coupling methods used for the target compound .

Photophysical Properties

- Fluorescence :

| Compound | λem (nm) | Quantum Yield | Stokes Shift (nm) |

|---|---|---|---|

| 2-(4-Methoxyphenyl)-1H-indol-6-ol | 485 | 0.45 | 130 |

| ID-8 | 480 (weak) | 0.12 | 125 |

| 5d (from ) | 495 | 0.55 | 135 |

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-1H-indol-6-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves functionalization of indole derivatives. A common approach includes:

- Stepwise modification : Introducing methoxy and hydroxyl groups via halogenation and catalytic reduction. For example, chlorinating agents (e.g., triphenylphosphine-CCl₄) can activate indole intermediates, followed by hydroxylation under controlled pH .

- Click chemistry : CuI-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for similar indole derivatives, yielding products at ~30% efficiency. Optimization via solvent selection (e.g., PEG-400:DMF mixtures) and inert atmospheres (N₂) improves regioselectivity .

- Purification : Chromatography (TLC with EtOAc:hexanes) and recrystallization in hot ethyl acetate are critical for isolating high-purity crystals .

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

- 1H/13C NMR : Key signals include aromatic protons (δ 6.60–8.62 ppm for indole and methoxyphenyl groups) and methoxy resonance (~δ 3.74 ppm). Coupling constants (e.g., J = 8.5–2.3 Hz) confirm substitution patterns .

- Solvent selection : DMSO-d₆ enhances resolution of hydroxyl protons, critical for detecting tautomeric forms .

- HRMS : Validates molecular weight (e.g., m/z 335.1512 [M+H]⁺) and isotopic purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomerism in indole derivatives like this compound?

- SHELX refinement : SHELXL software is widely used for small-molecule crystallography. High-resolution data (<1.0 Å) enable precise determination of tautomeric states (e.g., 1H vs. 3H indole forms) via electron density maps .

- Twinned data handling : SHELXPRO interfaces can model pseudosymmetry in crystals, common in methoxyphenyl-substituted indoles .

- Validation tools : R-factors and residual density plots (<0.5 eÅ⁻³) ensure accuracy in hydrogen bonding networks .

Q. What strategies address low yields in Cu-catalyzed syntheses of methoxyphenyl-indole hybrids?

- Catalyst optimization : Screening Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) enhances catalytic efficiency.

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates, while PEG-400 reduces side reactions .

- Flow chemistry : Continuous flow systems improve mixing and heat transfer, scaling reactions without compromising yield .

Q. How do functional group positions (methoxy vs. hydroxyl) impact biological activity in indole derivatives?

- Enzyme inhibition : The 6-hydroxy group in this compound may act as a hydrogen-bond donor, enhancing binding to targets like kinases or oxidases. Comparative studies with 5-methoxyindole show reduced solubility and altered activity .

- Antioxidant potential : Methoxyphenyl groups stabilize radical intermediates, as seen in ischemia research. In vitro assays (e.g., DPPH scavenging) quantify activity, but require pH control to prevent autoxidation .

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported synthetic methods for similar indole derivatives?

- Case study : reports chlorinating agents for hydroxylation, while uses CuAAC. Cross-validate by:

- Replicating protocols with inert atmospheres to exclude oxidation side products.

- Comparing NMR profiles to rule out regioisomeric contamination .

- Analytical cross-checks : Combine HPLC (e.g., C18 columns, 70:30 EtOAc:hexanes) with HRMS to confirm product identity .

Methodological Tools

Q. What computational methods predict the reactivity of this compound in electrophilic substitution?

- DFT calculations : Gaussian09 or ORCA software models charge distribution, identifying nucleophilic sites (e.g., C-5 of indole) for functionalization.

- Hammett constants : σ⁺ values for methoxy groups guide predictions of directing effects in Friedel-Crafts alkylation .

Structural and Functional Insights

Q. How does tautomerism affect the spectroscopic and catalytic properties of this compound?

- Tautomeric equilibrium : In DMSO, the 1H-indole form dominates, while protic solvents favor 3H-indole. Variable-temperature NMR (VT-NMR) tracks shifts in equilibrium .

- Catalytic implications : The 3H form may act as a base in metal coordination, relevant to catalysis in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.